BenchChemオンラインストアへようこそ!

PXS-5505

Pancreatic Cancer Combination Therapy Survival Analysis

Sourcing PXS-5505 (Amsulostat, LOX-IN-3) for R&D means choosing the only clinically validated, orally bioavailable pan-LOX inhibitor that irreversibly blocks all five LOX family members (LOX/LOXL1-4). Unlike selective LOXL2 inhibitors (simtuzumab failed in Phase 2) or symptom-focused JAK inhibitors, PXS-5505 uniquely reverses bone marrow fibrosis (≥90% LOX/LOXL2 inhibition at 200mg BID) and extends median survival by 35.4% in KPC pancreatic cancer models. This makes it an essential tool for studies combining stromal normalization with chemotherapy or immune-oncology agents, where alternative inhibitors lack the target spectrum, validated clinical efficacy, or stromal-modifying potential.

Molecular Formula C13H13FN2O2S
Molecular Weight 280.32 g/mol
CAS No. 2409963-83-1
Cat. No. B3182187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePXS-5505
CAS2409963-83-1
Molecular FormulaC13H13FN2O2S
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2
InChIInChI=1S/C13H13FN2O2S/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12/h1-6,8H,7,9,15H2/b11-6-
InChIKeyDHXXLGDTPFPYRH-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PXS-5505 (CAS 2409963-83-1): Pan-Lysyl Oxidase Inhibitor for Oncology and Fibrosis Research


PXS-5505 (Amsulostat, LOX-IN-3) is an orally bioavailable, small-molecule, irreversible pan-inhibitor of all five lysyl oxidase (LOX) family members (LOX, LOXL1, LOXL2, LOXL3, LOXL4) [1][2]. It functions by covalently binding to the lysyl tyrosylquinone (LTQ) cofactor in the enzyme active site, preventing the post-translational oxidative deamination of lysine residues on collagen and elastin, thereby inhibiting extracellular matrix (ECM) crosslinking and fibrosis [3]. The compound is currently in Phase 2 clinical development for myelofibrosis and pancreatic cancer [4][5].

PXS-5505 (CAS 2409963-83-1): Why In-Class LOX Inhibitors Cannot Be Interchanged


Substituting PXS-5505 with alternative LOX/LOXL2 inhibitors (e.g., PXS-5153A, simtuzumab) is not scientifically justifiable due to fundamental differences in target spectrum, mechanism, and clinical validation [1]. While PXS-5153A is a selective LOXL2/LOXL3 dual inhibitor with nanomolar potency, PXS-5505 is the only pan-LOX inhibitor to demonstrate clinical efficacy in myelofibrosis and survival benefit in pancreatic cancer models [2][3]. The monoclonal antibody simtuzumab, despite high selectivity for LOXL2, failed in multiple Phase 2 trials due to lack of target engagement and efficacy [4]. Furthermore, JAK inhibitors like ruxolitinib, while effective for symptom and spleen control in myelofibrosis, do not address the underlying bone marrow fibrosis that PXS-5505 targets [5]. These divergent pharmacological profiles and clinical outcomes underscore the irreplaceable role of PXS-5505 in specific research and therapeutic contexts.

PXS-5505 (CAS 2409963-83-1): Quantitative Comparative Evidence for Scientific Selection


Superior Survival Benefit in Pancreatic Cancer When Combined with Gemcitabine

In the autochthonous KPC genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), PXS-5505 combined with gemcitabine significantly extended median survival compared to gemcitabine alone [1]. The combination therapy increased median survival to 55 days, a 35.4% improvement over gemcitabine monotherapy (40.6 days) [2].

Pancreatic Cancer Combination Therapy Survival Analysis

Broad Pan-LOX Inhibition vs. Selective LOXL2 Inhibitors PXS-5153A and Simtuzumab

PXS-5505 inhibits all five LOX family members with IC50 values of 0.12 µM (LOX), 0.35 µM (LOXL1), 0.75 µM (LOXL2), 0.38 µM (LOXL3), and 1.23 µM (LOXL4) [1]. In contrast, the related inhibitor PXS-5153A is a selective dual inhibitor of LOXL2/LOXL3 with IC50 <40 nM for LOXL2 and 63 nM for LOXL3, but does not inhibit LOX, LOXL1, or LOXL4 [2]. The monoclonal antibody simtuzumab targets only LOXL2 and failed in multiple Phase 2 clinical trials due to lack of target engagement and efficacy [3].

Enzyme Inhibition Target Selectivity LOX Family

Reduction in Bone Marrow Fibrosis in Myelofibrosis Patients vs. JAK Inhibitors

In the Phase 1/2a PXS5505-MF-101 trial, PXS-5505 monotherapy at 200 mg BID led to a reduction in bone marrow (BM) collagen in patients with advanced myelofibrosis over 24 weeks of treatment [1]. This contrasts with JAK inhibitors like ruxolitinib, which reduce spleen volume and symptoms but have little to no effect on underlying BM fibrosis and may exacerbate anemia and thrombocytopenia [2]. Preliminary data from the trial show PXS-5505 achieves >90% inhibition of LOX and LOXL2 activity at one week and 28 days [3].

Myelofibrosis Bone Marrow Fibrosis Clinical Trial

Reduction in Dermal Thickness and α-SMA in Systemic Sclerosis Model vs. Disease Controls

In the SSc skin mouse model, once-daily oral administration of PXS-5505 significantly reduced dermal thickness and α-smooth muscle actin (α-SMA) expression compared to untreated disease controls [1]. Additionally, PXS-5505 inhibited lysyl oxidase activity in the skin and LOXL2 activity in the lung [2]. In the bleomycin-induced lung fibrosis model, PXS-5505 reduced pulmonary fibrosis toward normal levels by normalizing collagen/elastin crosslink formation .

Systemic Sclerosis Fibrosis Preclinical Model

Reduction in Tumor Stiffness and Collagen Crosslinking in PDAC Models vs. Vehicle

In vitro treatment with PXS-5505 during matrix remodeling by pancreatic cancer-associated fibroblasts (CAFs) led to a significant decrease in stiffness (bulk modulus) of remodeled organotypic matrices compared to vehicle control [1]. In vivo, PXS-5505 decreased chemotherapy-induced pancreatic tumor desmoplasia and stiffness, reduced cancer cell invasion and metastasis, and improved tumor perfusion in the KPC model [2].

Tumor Microenvironment Stiffness Collagen Crosslinking

Favorable Safety Profile with No Dose-Limiting Toxicities in Clinical Trials

In the completed dose escalation phase of the PXS5505-MF-101 trial, PXS-5505 demonstrated a favorable safety profile with no clinically significant adverse events and no dose-limiting toxicity at the highest tested dose of 200 mg BID [1]. This contrasts with some other anti-fibrotic agents that have shown significant toxicities in early clinical development [2]. The compound was well tolerated in both healthy volunteers and myelofibrosis patients, with steady-state concentrations reached by day 28 [3].

Safety Tolerability Phase 1

PXS-5505 (CAS 2409963-83-1): Optimal Research and Procurement Scenarios Based on Quantitative Evidence


Preclinical Pancreatic Cancer Research: Stroma-Targeted Combination Therapy

Procure PXS-5505 for studies investigating the combination of pan-LOX inhibition with gemcitabine or other chemotherapies in PDAC models. The compound's demonstrated ability to extend median survival by 35.4% in the KPC model (55.0 vs. 40.6 days) and reduce tumor stiffness provides a strong rationale for evaluating stromal normalization strategies to enhance drug delivery and immune infiltration [1][2].

Myelofibrosis Research: Direct Anti-Fibrotic Mechanism in Bone Marrow

Use PXS-5505 in myelofibrosis models to study direct reversal of bone marrow fibrosis, an effect not achieved by JAK inhibitors like ruxolitinib. The Phase 1/2a clinical data showing reduction in BM collagen and >90% LOX/LOXL2 inhibition at 200 mg BID supports its use as a tool to investigate fibrosis resolution and hematopoietic recovery [3][4].

Systemic Sclerosis and Multi-Organ Fibrosis Research

Employ PXS-5505 in rodent models of systemic sclerosis, pulmonary fibrosis, cardiac fibrosis, renal fibrosis, and hepatic fibrosis to study the role of collagen crosslinking in disease pathogenesis. The compound has demonstrated consistent anti-fibrotic efficacy across skin, lung, heart, kidney, and liver fibrosis models, normalizing collagen/elastin crosslink formation [5][6].

Stromal Biology and Tumor Microenvironment Studies

Utilize PXS-5505 in 3D organotypic models and in vivo tumor models to investigate the role of LOX-mediated collagen crosslinking in matrix stiffness, CAF activation, and cancer cell invasion. The compound's ability to decrease bulk modulus of remodeled matrices and reduce tumor desmoplasia makes it an essential tool for dissecting the biomechanical regulation of tumor progression and metastasis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PXS-5505

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.